molecular formula C6H8N2O2S B11779806 5-Propyl-1,2,3-thiadiazole-4-carboxylic acid

5-Propyl-1,2,3-thiadiazole-4-carboxylic acid

Cat. No.: B11779806
M. Wt: 172.21 g/mol
InChI Key: LNINGIBMQRBDJS-UHFFFAOYSA-N
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Description

5-Propyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound that belongs to the thiadiazole family

Chemical Reactions Analysis

5-Propyl-1,2,3-thiadiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring into different functional groups, depending on the reducing agent used.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Propyl-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby inhibiting their function. For example, thiadiazole derivatives have been shown to interact with bacterial enzymes, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

5-Propyl-1,2,3-thiadiazole-4-carboxylic acid can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

5-propylthiadiazole-4-carboxylic acid

InChI

InChI=1S/C6H8N2O2S/c1-2-3-4-5(6(9)10)7-8-11-4/h2-3H2,1H3,(H,9,10)

InChI Key

LNINGIBMQRBDJS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NS1)C(=O)O

Origin of Product

United States

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